molecular formula C12H9F2NO4 B13715486 Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate

Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate

Cat. No.: B13715486
M. Wt: 269.20 g/mol
InChI Key: MXJHQLGUHWFVTE-UHFFFAOYSA-N
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Description

Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method involves the reaction of an α,β-unsaturated carbonyl compound with N-hydroxyl-4-toluenesulfonamide under mild conditions . This method is advantageous due to its high regioselectivity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C12H9F2NO4

Molecular Weight

269.20 g/mol

IUPAC Name

methyl 5-[4-(difluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9F2NO4/c1-17-11(16)9-6-10(19-15-9)7-2-4-8(5-3-7)18-12(13)14/h2-6,12H,1H3

InChI Key

MXJHQLGUHWFVTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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